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Compound of Interest

Compound Name: 2,4-Dichloroquinazoline

Cat. No.: B046505 Get Quote

CAS Number: 607-68-1

This technical guide provides an in-depth overview of 2,4-dichloroquinazoline, a pivotal

heterocyclic compound in medicinal chemistry and organic synthesis. It is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its chemical and physical properties, synthesis, reactivity, and its significant role as a scaffold

for pharmacologically active molecules.

Chemical and Physical Properties
2,4-Dichloroquinazoline is a yellow solid at room temperature.[1] Its core structure, a

quinazoline ring substituted with two reactive chlorine atoms, makes it a versatile intermediate

in the synthesis of a wide array of functionalized molecules.[1] The key physicochemical

properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046505?utm_src=pdf-interest
https://www.benchchem.com/product/b046505?utm_src=pdf-body
https://www.benchchem.com/product/b046505?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1992/p1/p19920000919
https://pubs.rsc.org/en/content/articlelanding/1992/p1/p19920000919
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 607-68-1 [2]

Molecular Formula C₈H₄Cl₂N₂ [2]

Molecular Weight 199.04 g/mol [2]

Appearance White to yellow solid [3]

Melting Point 119.5 °C [4]

Purity Typically >97% [1]

Synthesis of 2,4-Dichloroquinazoline
The synthesis of 2,4-dichloroquinazoline is commonly achieved through a two-step process

starting from anthranilic acid. The general workflow involves the formation of a quinazoline-2,4-

dione intermediate, followed by chlorination.
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A generalized workflow for the synthesis of 2,4-dichloroquinazoline.

Experimental Protocol: Synthesis from Anthranilic Acid
This protocol outlines a common laboratory-scale synthesis of 2,4-dichloroquinazoline.

Step 1: Synthesis of Quinazolidine-2,4-dione (1)[2]

A suspension of anthranilic acid (0.073 mol) in distilled water (350 ml) is stirred at room

temperature.

Acetic acid (0.094 mol) is added dropwise to the suspension.

The mixture is heated to 80-90°C, and a solution of potassium cyanate (0.109 mol) in water

(100 ml) is added dropwise over 30 minutes.

The reaction mixture is refluxed for 1 hour, then cooled to room temperature.

The precipitated solid is collected by filtration, washed with water, and dried to yield

quinazolidine-2,4-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline (2)[5]

A mixture of quinazoline-2,4-diol (0.339 mol), phosphorous oxychloride (550 mL), and a

catalytic amount of N,N-dimethylformamide (DMF) (2 ml) is heated at reflux for 8 hours. The

reaction progress should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the mixture is concentrated under reduced pressure.

The residue is carefully poured onto ice water with vigorous stirring, which will cause the

product to precipitate.

The precipitate is collected by filtration to yield 2,4-dichloroquinazoline as a white solid.

Purification
The crude 2,4-dichloroquinazoline can be purified by recrystallization from a suitable solvent,

such as ethanol or toluene, to obtain a product with high purity.[6]
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Recrystallization Protocol:[7]

Dissolve the crude product in a minimal amount of hot ethanol.

If the solution is colored, a small amount of activated charcoal can be added, and the

solution briefly heated.

Filter the hot solution to remove insoluble impurities and the activated charcoal.

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum.

Chemical Reactivity: Regioselective Nucleophilic
Substitution
The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution,

which is a key feature exploited in the synthesis of more complex molecules.[4] A notable

characteristic of 2,4-dichloroquinazoline is the regioselectivity of these reactions.

The chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at

the C2 position, especially under mild reaction conditions.[8] This allows for the selective

functionalization of the C4 position. The substitution of the second chlorine atom at the C2

position typically requires harsher reaction conditions, such as higher temperatures.[8]

This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the

carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital)

coefficient, making it more susceptible to nucleophilic attack.[6][9]
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Regioselective Nucleophilic Substitution

2,4-Dichloroquinazoline
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Regioselective substitution on the 2,4-dichloroquinazoline scaffold.

Experimental Protocol: Reaction with Amines
The reaction with amines is a widely used method to synthesize a variety of biologically active

quinazoline derivatives.

General Procedure for Monosubstitution at C4:[10]

A mixture of 2,4-dichloroquinazoline or its derivative (0.60 mmol), the desired aniline (0.60

mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80

°C for 12 hours under an inert atmosphere.

After cooling to room temperature, the reaction mixture is diluted with water and extracted

with ethyl acetate.

The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo

to yield the 2-chloro-4-anilinoquinazoline product.
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Biological Activity and Applications in Drug
Development
2,4-Dichloroquinazoline itself exhibits antimicrobial and antitumor activities.[8] However, its

primary significance in drug development lies in its role as a versatile scaffold for the synthesis

of potent and selective inhibitors of various biological targets, particularly protein kinases.

Quinazoline derivatives have been successfully developed as anticancer agents, with several

compounds approved by the FDA for clinical use, including gefitinib, erlotinib, and lapatinib.[4]

These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth

Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Mechanism of Action: Kinase Inhibition
Many anticancer drugs derived from the 2,4-dichloroquinazoline scaffold function as ATP-

competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase

domain, they block the phosphorylation and activation of downstream signaling pathways that

are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

The dysregulation of signaling pathways such as the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways is a hallmark of many cancers.[1] Quinazoline-based kinase

inhibitors can effectively block these pathways at their source.
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Simplified EGFR/VEGFR Signaling Pathway Inhibition
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Inhibition of EGFR/VEGFR signaling by quinazoline-based drugs.

This guide provides a foundational understanding of 2,4-dichloroquinazoline for researchers.

Its versatile chemistry and proven track record as a pharmacophore underscore its continued

importance in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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